5-Bromoisoquinoline-8-sulfonyl chloride hydrochloride
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Overview
Description
5-Bromoisoquinoline-8-sulfonyl chloride hydrochloride: is a chemical compound with the molecular formula C9H6BrCl2NO2S and a molecular weight of 343.03 g/mol . It is a derivative of isoquinoline, featuring a bromine atom at the 5-position and a sulfonyl chloride group at the 8-position, with an additional hydrochloride group. This compound is typically used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoisoquinoline-8-sulfonyl chloride hydrochloride generally involves the bromination of isoquinoline followed by sulfonylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents and chlorosulfonic acid for the sulfonylation step .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group in 5-Bromoisoquinoline-8-sulfonyl chloride hydrochloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran (THF), acetonitrile
Catalysts: Base catalysts like triethylamine or pyridine
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide derivative .
Scientific Research Applications
Chemistry: 5-Bromoisoquinoline-8-sulfonyl chloride hydrochloride is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. This modification can help in studying protein functions and interactions .
Industry: In the industrial sector, it may be used in the production of specialty chemicals and materials, including dyes and polymers .
Mechanism of Action
The mechanism of action for 5-Bromoisoquinoline-8-sulfonyl chloride hydrochloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfone derivatives. These reactions typically proceed through a nucleophilic attack on the sulfur atom, followed by the elimination of hydrochloric acid .
Comparison with Similar Compounds
5-Bromoisoquinoline: Lacks the sulfonyl chloride group, making it less reactive in sulfonylation reactions.
8-Sulfonyl chloride isoquinoline: Lacks the bromine atom, which may affect its reactivity and applications.
Uniqueness: 5-Bromoisoquinoline-8-sulfonyl chloride hydrochloride is unique due to the presence of both the bromine atom and the sulfonyl chloride group. This combination allows for a broader range of chemical reactions and applications compared to its individual components .
Properties
IUPAC Name |
5-bromoisoquinoline-8-sulfonyl chloride;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO2S.ClH/c10-8-1-2-9(15(11,13)14)7-5-12-4-3-6(7)8;/h1-5H;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXAOZUVRDGJBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1S(=O)(=O)Cl)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrCl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803597-60-5 |
Source
|
Record name | 5-bromoisoquinoline-8-sulfonyl chloride hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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